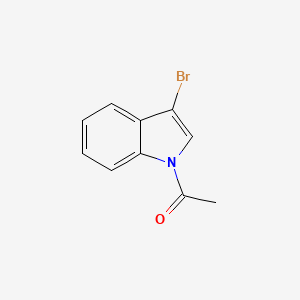

1-Acetyl-3-bromoindole

Overview

Description

1-Acetyl-3-bromoindole is a chemical compound used in scientific research . It has a complex structure, enabling diverse applications such as drug discovery and organic synthesis.

Molecular Structure Analysis

The molecular formula of this compound is C10H8BrNO, and its molecular weight is 238.08 . The IUPAC name for this compound is 1-(3-bromoindol-1-yl)ethanone .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 238.08 . The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Chemical Investigation in Marine Life

- Marine Tunicate Alkaloids : A study on a colonial marine tunicate led to the discovery of indole alkaloids, including bromoindole derivatives (Hahn et al., 2015). Although these specific compounds did not exhibit significant antibacterial or FXR antagonist activities, their structural similarity to anti-inflammatory compounds was noted.

Cytotoxicity and Molecular Docking Studies

- Anticancer Potential : In a study synthesizing various 5-bromoindoles, some compounds demonstrated potent anticancer activity against lung and cervical cancer cell lines, surpassing the activity of the chemotherapeutic drug Melphalan. The most active compound induced apoptosis in a caspase-dependent manner and significantly inhibited tubulin polymerization (Mphahlele & Parbhoo, 2018).

Bromodomains and Epigenetic Signaling

- Epigenetic Regulation : Bromodomains, which recognize acetyl-lysine modifications, play a crucial role in chromatin post-translational modifications and gene transcription. Specific inhibitors of bromodomains have shown antiproliferative and anti-inflammatory properties. The discovery of selective inhibitors for various bromodomains is significant for therapeutic applications in oncology and other diseases (Hewings et al., 2011; Hewings et al., 2013; Filippakopoulos & Knapp, 2014).

Antifouling and Antimicrobial Activities

- Antifouling Properties : Research on the Mediterranean gorgonian Paramuricea clavata identified bromoindole derivatives with significant antiadhesion activity against certain bacterial strains, while being non-toxic. These findings highlight the potential of bromoindoles in developing environmentally friendly antifoulants (Pénez et al., 2011).

Anticancer and Anti-inflammatory Properties

- Bromoindoles in Cancer Research : A study discovered new bromoindole derivatives from a sponge species, which showed promising anti-inflammatory activity and potential in cancer treatment. These compounds significantly reduced certain inflammatory cytokines and affected T cell differentiation, suggesting their usefulness in Th1-type inflammation treatments (Di et al., 2018).

Synthesis and Characterization

- Synthetic Approaches : Research into the synthesis of bromoindole compounds has provided insights into efficient production methods and structural characterizations. These synthetic advancements contribute to the exploration of bromoindole derivatives in various scientific applications (Zhong-jun, 2005; Liang et al., 2014; Zhang et al., 2019).

Antiviral Activities

- Antiviral Bromoindole Alkaloids : The isolation of a new bromoindole alkaloid from a Mediterranean sponge displayed notable antiviral activity against HSV-1 and HIV-1. This highlights the potential of bromoindoles in the development of new antiviral agents (Cutignano et al., 2000).

Safety and Hazards

When handling 1-Acetyl-3-bromoindole, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Indole and its derivatives have value for flavour and fragrance applications, for example, in the food industry or perfumery. Additionally, indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colourants or have promising bioactivity with therapeutic potential to treat human diseases .

Mechanism of Action

Target of Action

1-Acetyl-3-bromoindole, like many indole derivatives, is known to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . The specific interactions and changes caused by this compound would depend on the particular target and the context in which it is acting.

Biochemical Pathways

Indole derivatives, including this compound, can affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . The specific pathways affected by this compound would depend on its targets and their roles in cellular processes.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its targets and the biochemical pathways it affects. Given the wide range of biological activities associated with indole derivatives , the effects could be diverse and potentially beneficial for treating various conditions.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other substances could affect the compound’s stability and activity . Understanding these factors is crucial for optimizing the use of this compound in research and potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

1-Acetyl-3-bromoindole, like other indole derivatives, is known to interact with multiple receptors, contributing to its broad-spectrum biological activities

Cellular Effects

Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants, has been shown to have a substantial anti-inflammatory impact on the colon in the inflammatory bowel disease (IBD) mouse model .

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Indole is traditionally obtained from coal tar, and biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .

Properties

IUPAC Name |

1-(3-bromoindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-7(13)12-6-9(11)8-4-2-3-5-10(8)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFPZXVRXRMCQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=C(C2=CC=CC=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679659 | |

| Record name | 1-(3-Bromo-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66417-73-0 | |

| Record name | 1-(3-Bromo-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1532313.png)

![tert-butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate](/img/structure/B1532317.png)

![trans-N-tert-Butoxycarbonyl-4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexanamine](/img/structure/B1532318.png)

![2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid](/img/structure/B1532324.png)

![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1532329.png)